

An In-Depth Technical Guide to (E)-pent-2-enenitrile

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Compound of Interest

Compound Name: 2-Pentenitrile

Cat. No.: B077955

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Abstract

(E)-pent-2-enenitrile, a member of the α,β -unsaturated nitrile class of organic compounds, holds significant interest for chemical synthesis and potential applications in drug discovery. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, safety considerations, and, most notably, the established role of the α,β -unsaturated nitrile moiety as a reactive pharmacophore. The document addresses the core requirements of presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key conceptual pathways relevant to its potential mechanism of action.

Chemical Identity and Properties

(E)-pent-2-enenitrile is a clear, yellowish liquid at room temperature. Its fundamental identifiers and physicochemical properties are summarized below.

Property	Value	Source
IUPAC Name	(E)-pent-2-enenitrile	[1]
CAS Number	26294-98-4	[2][3][4]
Molecular Formula	C ₅ H ₇ N	[2]
Molecular Weight	81.12 g/mol	[1]
Physical Description	Clear yellow liquid	[1][2]
Boiling Point	144.6-144.8 °C (at 746 Torr)	
Density	0.82814 g/cm ³ (at 15 °C)	
Water Solubility	5 to 10 mg/mL at 66° F	[2]
Canonical SMILES	CCC=CC#N	[1]
InChIKey	ISBHMJZRKAFTGE-ONEGZZNKSA-N	[1][3][4]

Synthesis of (E)-pent-2-enenitrile

The synthesis of α,β -unsaturated nitriles such as (E)-pent-2-enenitrile can be achieved through various established organic chemistry methodologies. A common and effective method is the Wittig reaction or its variations, which involve the reaction of an aldehyde with a phosphorus ylide.

General Experimental Protocol: Wittig-type Olefination

This protocol describes a general procedure for the synthesis of α,β -unsaturated nitriles from aldehydes.

Materials:

- Propanal
- (Cyanomethyl)triphenylphosphonium chloride or a similar phosphonium salt
- A suitable base (e.g., sodium hydride, n-butyllithium, or potassium tert-butoxide)

- Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
- Anhydrous sodium sulfate or magnesium sulfate
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- **Ylide Generation:** In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), the phosphonium salt is suspended in the anhydrous solvent. The mixture is cooled to 0 °C in an ice bath.
- The base is added portion-wise to the stirred suspension. The reaction is typically stirred at 0 °C for 30-60 minutes, during which the ylide is formed, often indicated by a color change.
- **Reaction with Aldehyde:** A solution of propanal in the anhydrous solvent is added dropwise to the ylide solution at 0 °C.
- The reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by thin-layer chromatography).
- **Work-up:** Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
- The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel or by distillation to yield the (E)-pent-2-enenitrile. The E-isomer is typically the major product when using stabilized ylides.

Spectroscopic Data

Data Type	Description
Mass Spectrometry	The NIST Chemistry WebBook provides the mass spectrum (electron ionization) for (E)-2-Pentenenitrile. [5] [6]
Infrared (IR) Spectroscopy	The gas-phase IR spectrum is available from the NIST Chemistry WebBook. [3]

Safety and Handling

(E)-pent-2-enenitrile is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[\[1\]](#)[\[7\]](#)

Handling Precautions:

- Handle in a well-ventilated area.
- Wear suitable protective clothing, including gloves and safety goggles.
- Avoid contact with skin and eyes.
- Use non-sparking tools to prevent fire from electrostatic discharge.

Storage:

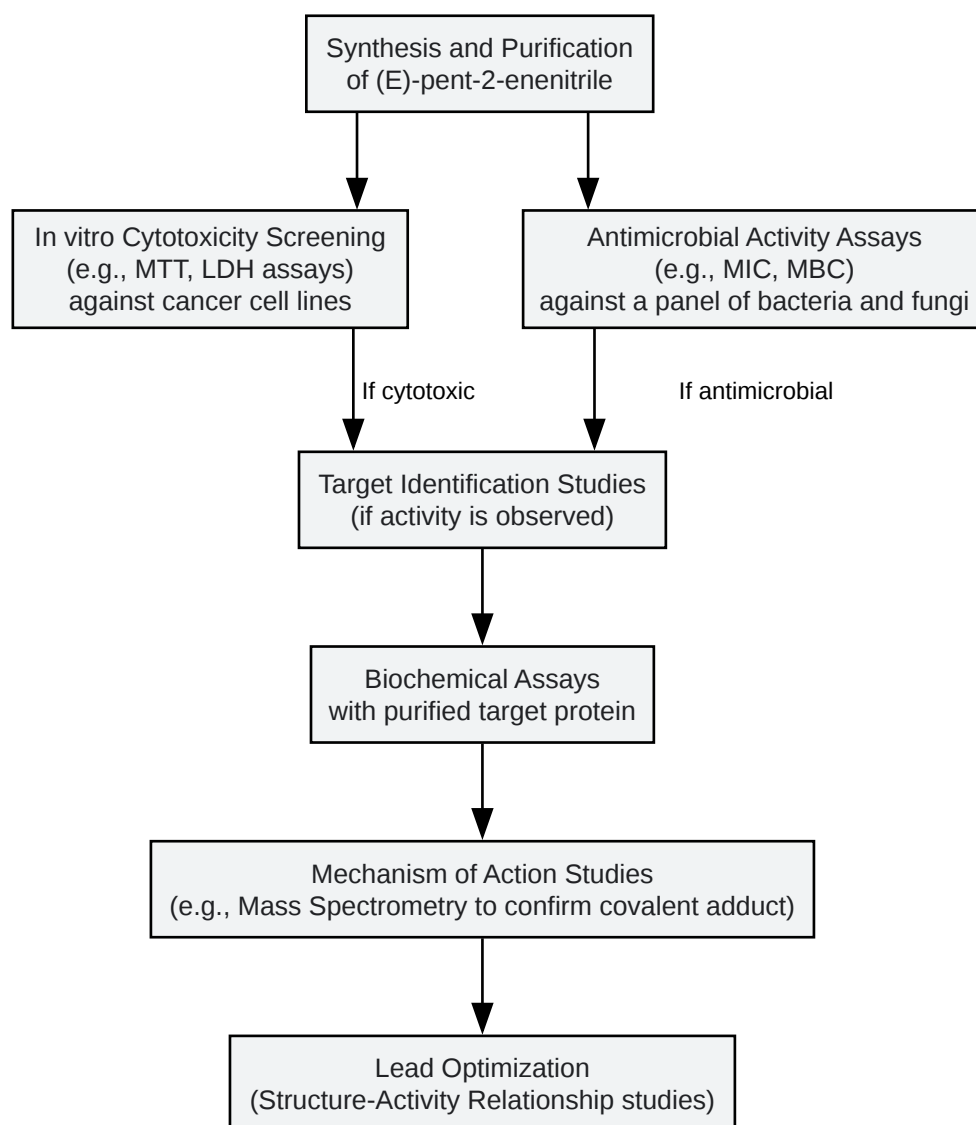
- Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Keep away from incompatible materials such as strong oxidizing agents, acids, and bases. Nitriles can react violently with strong oxidizing acids and the combination with bases can produce hydrogen cyanide.

Role in Drug Discovery and Development

While specific biological studies on (E)-pent-2-enenitrile are not widely documented, the α,β -unsaturated nitrile moiety is a recognized pharmacophore in drug discovery.[\[8\]](#)[\[9\]](#) Its significance stems from its electrophilic nature, which allows it to act as a Michael acceptor.

Mechanism of Action: Covalent Inhibition

The carbon-carbon double bond in α,β -unsaturated nitriles is activated by the electron-withdrawing nitrile group, making the β -carbon susceptible to nucleophilic attack by biological nucleophiles. A primary target for such compounds within a biological system is the sulfhydryl group of cysteine residues in proteins.[8] This interaction can lead to the formation of a covalent bond, resulting in irreversible inhibition of the target protein's function. This mechanism is a key strategy in the design of targeted covalent inhibitors for various enzymes.



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